molecular formula C17H22N2O2 B2408988 [4-(1-Adamantyl)-2-nitrophenyl]methylamine CAS No. 924841-80-5

[4-(1-Adamantyl)-2-nitrophenyl]methylamine

Cat. No. B2408988
CAS RN: 924841-80-5
M. Wt: 286.375
InChI Key: QXTHEDXWJYYYMK-UHFFFAOYSA-N
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Description

[4-(1-Adamantyl)-2-nitrophenyl]methylamine, also known as 4-ANP, is a synthetic amine that has been used in a variety of scientific research applications. 4-ANP is a relatively new compound, having only been discovered in the early 2000s. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

  • Molecular and Crystal Structure Analysis : Studies on adamantane derivatives, like 1-(adamantane-1-carbonyl) thioureas, have focused on understanding the role of substituents in molecular and crystal structures. This is important for the development of new materials and pharmaceuticals (Saeed, Flörke, & Erben, 2014).

  • Drug Modification and Host–Guest Systems : Novel anilines bearing 1-adamantyl substituents, useful for drug modification, have been synthesized. Their host–guest systems with β-cyclodextrin were studied, highlighting potential applications in drug delivery and molecular recognition (Vícha et al., 2011).

  • Homolytic Aromatic Substitutions : Research on the reactions of alkyl radicals with nitrothiophen derivatives, involving adamantyl radicals, provides insights into the selectivity of radical addition in aromatic substrates. This is significant for understanding reaction mechanisms in organic chemistry (Cogolli et al., 1980).

  • Antiproliferative Properties in Cancer Research : Adamantyl derivatives have been evaluated for their antiproliferative properties against various cancer cell lines. This research is crucial for the development of new anticancer agents (Petrović Peroković et al., 2017).

  • Anticancer Activities via Alternative Signaling Pathways : Certain adamantane-containing molecules, originally derived from retinoids, have been found to exert anticancer activities through retinoid receptor-independent pathways. This opens up new avenues for cancer treatment (Dawson & Fontana, 2010).

  • Antiproliferative Effect of Adamantyl Phthalimides : A series of adamantyl phthalimides have shown significant antiproliferative activity against human cancer cell lines. Such studies are pivotal in discovering new therapeutic agents (Horvat et al., 2012).

  • Reactivity Studies and Derivative Formation : Research into the reactivity of adamantyl derivatives, like 3-(1-adamantyl)furazans, and their conversion into various functional groups, is crucial for synthesizing novel compounds with potential applications in different fields (Sheremetev et al., 2013).

  • Growth Supporting and Antiapoptotic Properties : Studies on terphenyl and diaryl-isoxazole derivatives containing adamantyl groups have revealed growth-supporting and antiapoptotic properties, which are significant in the context of therapeutic drug development (Simoni et al., 2008).

properties

IUPAC Name

4-(1-adamantyl)-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-18-15-3-2-14(7-16(15)19(20)21)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,18H,4-6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTHEDXWJYYYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1-Adamantyl)-2-nitrophenyl]methylamine

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